molecular formula C14H29BrO5Si B12635224 4-(Triethoxysilyl)butyl 2-bromo-2-methylpropanoate CAS No. 919785-21-0

4-(Triethoxysilyl)butyl 2-bromo-2-methylpropanoate

Cat. No.: B12635224
CAS No.: 919785-21-0
M. Wt: 385.37 g/mol
InChI Key: RIFVNKPIAVCMKW-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-(Triethoxysilyl)butyl 2-bromo-2-methylpropanoate typically involves the reaction of 2-bromo-2-methylpropionyl chloride with triethoxysilane under basic conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the process . The general reaction scheme is as follows:

2-bromo-2-methylpropionyl chloride+triethoxysilane4-(Triethoxysilyl)butyl 2-bromo-2-methylpropanoate\text{2-bromo-2-methylpropionyl chloride} + \text{triethoxysilane} \rightarrow \text{this compound} 2-bromo-2-methylpropionyl chloride+triethoxysilane→4-(Triethoxysilyl)butyl 2-bromo-2-methylpropanoate

Chemical Reactions Analysis

4-(Triethoxysilyl)butyl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Hydrolysis: The ethoxy groups can be hydrolyzed in the presence of water to form silanol groups, which can further condense to form siloxane bonds.

    Polymerization: The compound can participate in polymerization reactions to form crosslinked polymer networks.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like amines for substitution reactions .

Scientific Research Applications

4-(Triethoxysilyl)butyl 2-bromo-2-methylpropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Triethoxysilyl)butyl 2-bromo-2-methylpropanoate involves the formation of covalent bonds with substrates through its reactive bromine and ethoxy groups. The bromine atom can undergo nucleophilic substitution reactions, while the ethoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds. These reactions enable the compound to act as a crosslinking agent, enhancing the mechanical properties and stability of the materials it is incorporated into .

Comparison with Similar Compounds

Similar compounds to 4-(Triethoxysilyl)butyl 2-bromo-2-methylpropanoate include:

The uniqueness of this compound lies in its specific combination of reactive groups, which allows for versatile applications in various fields.

Properties

CAS No.

919785-21-0

Molecular Formula

C14H29BrO5Si

Molecular Weight

385.37 g/mol

IUPAC Name

4-triethoxysilylbutyl 2-bromo-2-methylpropanoate

InChI

InChI=1S/C14H29BrO5Si/c1-6-18-21(19-7-2,20-8-3)12-10-9-11-17-13(16)14(4,5)15/h6-12H2,1-5H3

InChI Key

RIFVNKPIAVCMKW-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCCOC(=O)C(C)(C)Br)(OCC)OCC

Origin of Product

United States

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